molecular formula C7H6F2OS B13914691 3,5-Difluoro-4-methoxythiophenol CAS No. 1208078-01-6

3,5-Difluoro-4-methoxythiophenol

Cat. No.: B13914691
CAS No.: 1208078-01-6
M. Wt: 176.19 g/mol
InChI Key: BKKFXQYKOYCSKU-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxythiophenol is an organic compound characterized by the presence of fluorine and methoxy groups attached to a thiophenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxythiophenol typically involves the introduction of fluorine and methoxy groups onto a thiophenol backbone. One common method involves the etherification of 3,5-difluorothiophenol with methanol under acidic conditions to introduce the methoxy group. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxythiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-4-methoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxythiophenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The pathways involved often include the formation of reactive intermediates that can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-methoxythiophenol is unique due to the combination of fluorine and methoxy groups on a thiophenol backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .

Properties

CAS No.

1208078-01-6

Molecular Formula

C7H6F2OS

Molecular Weight

176.19 g/mol

IUPAC Name

3,5-difluoro-4-methoxybenzenethiol

InChI

InChI=1S/C7H6F2OS/c1-10-7-5(8)2-4(11)3-6(7)9/h2-3,11H,1H3

InChI Key

BKKFXQYKOYCSKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)S)F

Origin of Product

United States

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